molecular formula C27H38D6O3 B1191723 Paricalcitol-D6

Paricalcitol-D6

Numéro de catalogue: B1191723
Poids moléculaire: 422.67
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Paricalcitol-D6 is the deuterated form of Paricalcitol(Zemplar), which is a drug used for the prevention and treatment of secondary hyperparathyroidism (excessive secretion of parathyroid hormone) associated with chronic renal failure. IC50 value: Target: Vd analog Chemically, it is 19-nor-1,25-(OH)2-vitamin D2 or 19-nor-1,25-dihydroxyvitamin D2, being an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2.

Applications De Recherche Scientifique

Liquid Chromatography and Mass Spectrometry in Clinical Pharmacokinetics

  • Study: "Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study" (Hotha et al., 2015).
  • Findings: Developed a sensitive method for quantifying paricalcitol in human plasma, using paricalcitol-D6 as an internal standard, which was applied in pharmacokinetic studies following oral administration of paricalcitol capsules to humans (Hotha et al., 2015).

Immunomodulatory Effects

  • Study: "Paricalcitol reduces basal and lipopolysaccharide-induced (LPS) TNF-α and IL-8 production by human peripheral blood mononuclear cells" (Eleftheriadis et al., 2010).
  • Findings: Demonstrated that paricalcitol can reduce both basal and LPS-induced TNF-α and IL-8 production, revealing its immunomodulatory properties (Eleftheriadis et al., 2010).

Anti-inflammatory Effects in Chronic Kidney Disease

  • Study: "Selective Vitamin D Receptor Activation as Anti-Inflammatory Target in Chronic Kidney Disease" (Donate-Correa et al., 2014).
  • Findings: Paricalcitol, used for secondary hyperparathyroidism in CKD, has been linked with reduction in inflammatory markers like hs-CRP, TNF-α, and IL-6 (Donate-Correa et al., 2014).

Effect on Endothelial Function and Inflammation in Diabetes and Kidney Disease

  • Study: "Effect of paricalcitol on endothelial function and inflammation in type 2 diabetes and chronic kidney disease" (Thethi et al., 2015).
  • Findings: Investigated the effects of paricalcitol on endothelial function and inflammatory markers in patients with T2DM and CKD, but found no significant changes (Thethi et al., 2015).

Paricalcitol in Kidney Transplant Recipients

  • Study 1: "Perfil antiinflamatorio del paricalcitol en el receptor de trasplante renal" (Donate-Correa et al., 2017).
  • Study 2: "Anti-inflammatory profile of paricalcitol in kidney transplant recipients" (Donate-Correa et al., 2017).
  • Findings: Showed significant decrease in inflammatory cytokines in kidney transplant recipients with secondary hyperparathyroidism after treatment with paricalcitol (Donate-Correa et al., 2017) (Donate-Correa et al., 2017).

Efficacy and Safety in Chronic Kidney Disease

  • Study: "Efficacy and safety of paricalcitol therapy for chronic kidney disease: a meta-analysis" (Cheng et al., 2012).
  • Findings: This meta-analysis confirmed that paricalcitol suppresses iPTH and lowers proteinuria in CKD patients without increasing adverse events risk (Cheng et al., 2012).

Pharmacological Actions and Clinical Effects

  • Study: "Research progress in the pharmacological actions of the multiple effects and selectivity of the vitamin D analogue paricalcitol: a narrative review" (Qu et al., 2021).
  • Findings: Reviewed the wide-ranging pharmacological characteristics and clinical effects of paricalcitol, including its effects on various diseases such as kidney disease, cardiovascular disease, immune inflammatory response, and tumors (Qu et al., 2021).

Oxidative Stress and Inflammation in Hemodialysis Patients

  • Study: "Paricalcitol reduces oxidative stress and inflammation in hemodialysis patients" (Izquierdo et al., 2012).
  • Findings: Demonstrated that paricalcitol treatment significantly reduces oxidative stress and inflammation, potentially leading to cardiovascular damage reduction in hemodialysis patients (Izquierdo et al., 2012).

Diabetic Nephropathy Management

  • Study: "Use of Paricalcitol as Adjunctive Therapy to Renin-angiotensin-aldosterone System Inhibition for Diabetic Nephropathy: A Systematic Review of the Literature" (Schuster et al., 2019).
  • Findings: Evaluated the effect of paricalcitol in combination with renin-angiotensin-aldosterone system inhibitor therapy in managing diabetic nephropathy, noting a reduction in urine protein but no significant evidence of preserved kidney function (Schuster et al., 2019).

Biomarkers of Inflammation and Fibrosis

  • Study: "Effects of paricalcitol on biomarkers of inflammation and fibrosis in kidney transplant recipients: results of a randomized controlled trial" (Oblak et al., 2017).
  • Findings: Found that paricalcitol lowered IL-6 and TGF-β concentrations in kidney transplant recipients, indicating potential benefits for reducing graft inflammation and fibrosis (Oblak et al., 2017).

Propriétés

Formule moléculaire

C27H38D6O3

Poids moléculaire

422.67

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paricalcitol-D6
Reactant of Route 2
Paricalcitol-D6
Reactant of Route 3
Paricalcitol-D6
Reactant of Route 4
Paricalcitol-D6
Reactant of Route 5
Paricalcitol-D6
Reactant of Route 6
Paricalcitol-D6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.